3-Chloro-1-methylpiperidine

Anticancer alkylating agents Cytotoxicity Nitrogen mustards

3-Chloro-1-methylpiperidine (CAS 22704-36-5) is a tertiary N-methyl-3-halopiperidine — a bifunctional scaffold combining a cyclic tertiary amine with an alkyl chloride, which enables its use both as a synthetic intermediate and as a DNA-alkylating warhead in medicinal chemistry. Its experimentally predicted physicochemical profile includes a boiling point of 165.7 ± 33.0 °C (760 mmHg), density of 1.0 ± 0.1 g/cm³, ACD/LogP of 1.18, and an ACD/LogD (pH 7.4) of 0.29, reflecting moderate lipophilicity amenable to both organic synthesis and biological assay formats.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 22704-36-5
Cat. No. B1626068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methylpiperidine
CAS22704-36-5
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)Cl
InChIInChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3
InChIKeyNISITZDNUGPQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methylpiperidine (CAS 22704-36-5) Procurement Guide: Baseline Identity, Physicochemical Properties, and Comparator Landscape


3-Chloro-1-methylpiperidine (CAS 22704-36-5) is a tertiary N-methyl-3-halopiperidine — a bifunctional scaffold combining a cyclic tertiary amine with an alkyl chloride, which enables its use both as a synthetic intermediate and as a DNA-alkylating warhead in medicinal chemistry [1]. Its experimentally predicted physicochemical profile includes a boiling point of 165.7 ± 33.0 °C (760 mmHg), density of 1.0 ± 0.1 g/cm³, ACD/LogP of 1.18, and an ACD/LogD (pH 7.4) of 0.29, reflecting moderate lipophilicity amenable to both organic synthesis and biological assay formats [2]. Among the closest in-class analogs are N-ethyl-3-chloropiperidine (CAS 2167-11-5), 3-bromo-1-methylpiperidine (CAS 36940-04-2), secondary 3-chloropiperidines, and the clinical nitrogen mustard chlorambucil — all of which share the 3-halopiperidine pharmacophore but diverge in N-substitution, halogen identity, or substitution pattern, leading to quantifiable differences in reactivity, cytotoxicity, and synthetic utility that govern rational selection for research and industrial applications.

Why 3-Chloro-1-methylpiperidine Cannot Be Generically Substituted: Key Structural and Reactivity Determinants for Procurement Decisions


In-class 3-halopiperidines are not interchangeable because small variations in N-substitution, halogen identity, and C5 methylation profoundly alter aziridinium ion formation kinetics, DNA alkylation efficiency, and cytotoxicity. The tertiary N-methyl group in 3-chloro-1-methylpiperidine is essential for maintaining the correct balance of aziridinium ion reactivity: replacement with a secondary N–H (as in secondary 3-chloropiperidines) dramatically increases DNA cleavage activity [1], while switching the halogen from chlorine to bromine changes the leaving-group propensity and thus the alkylation rate [2]. Even subtle changes in N-alkyl chain length (e.g., methyl vs. ethyl) modulate the electrophilicity of the bicyclic aziridinium intermediate, altering both reaction kinetics and biological potency. These structure–reactivity relationships mean that procurement without attention to the specific N-methyl-3-chloro substitution pattern risks selecting a compound with inappropriate reactivity for the intended alkylation-based application or synthetic transformation.

Quantitative Comparative Evidence: Differentiating 3-Chloro-1-methylpiperidine from Its Closest Analogs for Scientific Selection


Cytotoxicity vs. Chlorambucil: 3-Chloro-1-methylpiperidine Exhibits >2 Orders of Magnitude Higher Potency Across Carcinoma Cell Lines

The racemic N-methyl-3-chloropiperidine (Compound 1) was compared head-to-head with the clinical nitrogen mustard chlorambucil in MTT cytotoxicity assays. In HCT-15 colorectal carcinoma cells, Compound 1 showed an IC50 of 474 ± 110 nM vs. 49,700 ± 3,310 nM for chlorambucil — a 105-fold potency advantage. In ovarian 2008 cells, the IC50 was 329 ± 40 nM vs. 12,500 ± 2,050 nM (38-fold), and in pancreatic BxPC-3 cells, 57 ± 4 nM vs. 75,300 ± 5,110 nM (1,321-fold). The pancreatic tropism is particularly differentiating, as chlorambucil is essentially inactive in this cell line [1].

Anticancer alkylating agents Cytotoxicity Nitrogen mustards

Reactivity Enhancement by C5 Methylation: Gem-Dimethyl Substitution Accelerates Aziridinium Ion Formation >20-Fold Relative to Unmethylated Analog

NMR kinetic studies compared the methanolysis reaction rates of pre-formed bicyclic aziridinium ions derived from 3-chloropiperidines. The C5 gem-dimethylated aziridinium ion (10b, derived from a 3-chloro-1,5,5-trimethylpiperidine analog) exhibited a half-life (t1/2) of 507 min, whereas the unmethylated aziridinium ion 12b showed a t1/2 of 12,583 min — a 24.8-fold rate enhancement. This Thorpe-Ingold effect translates directly to DNA alkylation: the corresponding gem-dimethylated 3-chloropiperidine consumed 2'-deoxyguanosine significantly faster in NMR-monitored aqueous alkylation assays at pH 7.4 and 50 °C. Compound 1 (3-chloro-1-methylpiperidine), lacking C5 methylation, provides a useful intermediate-reactivity baseline between the hyper-reactive gem-dimethyl analogs and the sluggish unmethylated secondary congeners [1].

Aziridinium ion kinetics Thorpe-Ingold effect DNA alkylation mechanism

Tertiary vs. Secondary 3-Chloropiperidine: N-Methyl Substitution Modulates DNA Cleavage Potency — Secondary Amine Is More Active

A DNA cleavage assay comparing tertiary 3-chloropiperidines (such as 3-chloro-1-methylpiperidine) with novel secondary 3-chloropiperidine analogs demonstrated that secondary 3-chloropiperidines and their isolated bicyclic aziridines proved more effective at inducing DNA strand breaks than their tertiary counterparts. While the assay was not fully quantitative for each individual compound, the directional trend was unambiguous across multiple comparisons: tertiary N-methyl substitution reduces DNA cleavage activity relative to secondary N–H. This does not make the tertiary compound inferior — it means the N-methyl group serves as a 'reactivity attenuator,' providing lower background DNA damage and potentially better selectivity for synthetic applications where uncontrolled alkylation must be avoided [1].

DNA cleavage assay Secondary vs. tertiary amine Alkylating agent design

Chiral Differentiation: (S)-Enantiomer of 3-Chloro-1-methylpiperidine (d-1) Shows ~31-Fold Higher Cytotoxicity Than (R)-Enantiomer (l-1) in Pancreatic Cancer Cells

The enantiomerically pure (S)-enantiomer (d-1) of 3-chloro-1-methylpiperidine was compared directly with its (R)-enantiomer (l-1) in the MTT cytotoxicity panel. In BxPC-3 pancreatic cancer cells, d-1 (S) showed an IC50 of 7 ± 2 nM, while l-1 (R) showed 274 ± 170 nM — a 39-fold eudismic ratio. In HCT-15 colon cancer cells, d-1: 181 ± 80 nM vs. l-1: 5,640 ± 3,103 nM (~31-fold). In ovarian 2008 cells, d-1: 102 ± 30 nM vs. l-1: 4,600 ± 1,490 nM (~45-fold). This dramatic stereochemical dependence indicates that the (S)-configuration is the eutomer and demonstrates that chiral purity is a critical quality attribute for any biological application of this scaffold [1].

Chirality-activity relationship Enantioselective cytotoxicity Eudismic ratio

Physicochemical Differentiation from 3-Bromo-1-methylpiperidine: Chlorine vs. Bromine Leaving Group Impacts LogP, Reactivity, and Synthetic Utility

3-Chloro-1-methylpiperidine (MW 133.62 g/mol, ACD/LogP 1.18, density 1.0 g/cm³) differs from its bromo analog (3-bromo-1-methylpiperidine, MW ~178 g/mol, LogP ~1.8 estimated) in ways that directly affect procurement decisions. The chlorine atom provides a less labile leaving group than bromine, resulting in slower, more controllable aziridinium ion formation — advantageous for multi-step syntheses where premature alkylation must be avoided. The lower molecular weight and reduced lipophilicity of the chloro compound also favor aqueous solubility and formulation compatibility for in vitro assays. While no head-to-head kinetic data for chloro- vs. bromo-piperidines were found in the accessed literature, the well-established leaving-group order (I > Br > Cl) in SN2 and aziridinium-forming reactions supports this class-level inference [1]. Additionally, the chloro analog benefits from a more extensive published dataset on cytotoxicity and DNA alkylation kinetics, reducing method-development burden for new users [2].

Physicochemical profiling Halogen leaving group Synthetic intermediate selection

Synthetic Versatility: 3-Chloro-1-methylpiperidine as a Key Intermediate for Aminolysis and Hydrazinolysis — Enabling Diversification into Pharmacologically Active Diamines and Hydrazines

A foundational study demonstrated that N-methyl-3-chloropiperidine undergoes aminolysis and hydrazinolysis to yield N-(1-methyl-3-piperidyl)-N,N′-disubstituted alkylenediamines and N-(1-methyl-3-piperidyl)-N′-(ω-aminoalkyl)-hydrazines. The maleate salts of these derivatives were evaluated as non-mercurial diuretic agents in dogs. The study reported that the 3-piperidyl derivatives were considerably less potent as diuretics than the corresponding 2-pyrrolidylmethylethylenediamines, providing a clear structure–activity relationship that differentiates 3-substituted piperidines from 2-substituted pyrrolidine scaffolds. This established reactivity profile positions 3-chloro-1-methylpiperidine as a versatile electrophilic building block for generating diverse 3-aminopiperidine libraries via nucleophilic displacement of the chlorine atom [1].

Synthetic intermediate Aminolysis Diuretic agents Piperidine diversification

Optimized Application Scenarios for 3-Chloro-1-methylpiperidine: Where the Evidence Supports Prioritizing This Compound


Development of Pancreatic Cancer-Selective Alkylating Agents

The 1,321-fold potency advantage of 3-chloro-1-methylpiperidine over chlorambucil in BxPC-3 pancreatic cancer cells, combined with the nanomolar IC50 (57 ± 4 nM for the racemate; 7 ± 2 nM for the (S)-enantiomer), makes this compound a prime scaffold for medicinal chemistry programs targeting pancreatic ductal adenocarcinoma. The pancreatic tropism is a differentiating feature not observed with chlorambucil, supporting procurement of enantiopure (S)-3-chloro-1-methylpiperidine for lead optimization campaigns [1].

Synthesis of 3-Aminopiperidine Libraries via Nucleophilic Displacement

The chlorine atom at the 3-position of the N-methylpiperidine ring is susceptible to nucleophilic displacement by amines, alcohols, thiols, and hydrazines, enabling rapid diversification into 3-substituted piperidine libraries. The tertiary N-methyl group prevents competing N-alkylation side reactions that would occur with secondary piperidines. This synthetic utility is validated by published aminolysis and hydrazinolysis protocols yielding pharmacologically evaluated diamine and hydrazine derivatives [2].

Chiral Probe for Enantioselective Cytotoxicity Mechanism Studies

The >30-fold eudismic ratio between (S)- and (R)-3-chloro-1-methylpiperidine across three cancer cell lines provides a powerful tool for investigating stereospecific molecular targets of alkylating agents. Procurement of both enantiomers in high enantiomeric excess (>98% ee) enables mechanistic studies dissecting DNA-damage-dependent vs. DNA-damage-independent cytotoxicity pathways, as the differential activity cannot be explained by passive diffusion or simple alkylation chemistry alone [1].

Moderate-Reactivity Alkylating Warhead for PROTAC or ADC Linker Chemistry

The tertiary N-methyl-3-chloropiperidine scaffold provides a 'Goldilocks' alkylation reactivity profile — more controllable than secondary 3-chloropiperidines (which are hyperactive in DNA cleavage assays) and more reactive than unmethylated or sterically hindered analogs. This intermediate reactivity, combined with a LogD (pH 7.4) of 0.29 and moderate aqueous solubility, positions the compound as a candidate warhead or linker component in targeted protein degradation (PROTAC) or antibody-drug conjugate (ADC) strategies where excessive nonspecific alkylation must be avoided [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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